N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-fluorobenzenesulfonamide
Description
N-(2-(2-Chlorophenyl)-2-Methoxyethyl)-2-Fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 2-fluorobenzenesulfonamide core linked to a 2-(2-chlorophenyl)-2-methoxyethyl substituent. The compound combines electron-withdrawing groups (2-fluoro and 2-chloro) with a methoxyethyl chain, which may influence its physicochemical properties and biological activity. Sulfonamides are well-known for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme-inhibitory effects .
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3S/c1-21-14(11-6-2-3-7-12(11)16)10-18-22(19,20)15-9-5-4-8-13(15)17/h2-9,14,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXPKDJKLNMSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC=C1F)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-fluorobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 2-chlorophenyl magnesium bromide with an appropriate electrophile to form the chlorophenyl intermediate.
Methoxyethylation: The chlorophenyl intermediate is then reacted with a methoxyethylating agent under controlled conditions to introduce the methoxyethyl group.
Sulfonamide Formation: The final step involves the reaction of the methoxyethylated intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
(a) N-Substituted Benzenesulfonamides
- N-(5-Chloro-2-Methoxyphenyl)benzenesulfonamide (Aziz-ur-Rehman et al., 2013): Substituents: 5-chloro-2-methoxyphenyl group attached to the sulfonamide nitrogen. Key Finding: Electron-withdrawing chlorine at the 5-position enhances antibacterial activity compared to electron-donating groups .
- N-Ethyl-N-(2-Methoxyphenyl)benzenesulfonamide (): Substituents: Ethyl and 2-methoxyphenyl groups on the sulfonamide nitrogen. Structural Insight: Crystal structure analysis reveals non-planar conformations due to steric hindrance from the ethyl group . Contrast: The target compound’s methoxyethyl chain may introduce greater conformational flexibility compared to the rigid ethyl group.
(b) Heterocyclic Sulfonamide Derivatives
- N-[(2-Chlorophenyl)Methyl]-2-Quinazolin-4-Ylsulfanylacetamide (): Substituents: Quinazoline heterocycle with a sulfanylacetamide linker. Contrast: The target compound lacks a heterocyclic system, which may reduce complexity in synthesis but limit target specificity.
(c) Fluorinated Sulfonamides
- N-(2-Aminoethyl)-2-Fluoro-5-Methylbenzene-1-Sulfonamide Hydrochloride (): Substituents: 2-fluoro and 5-methyl groups on the benzene ring; aminoethyl chain. Physicochemical Properties: The hydrochloride salt form enhances solubility in aqueous media . Contrast: The target compound’s methoxyethyl group may offer better lipophilicity (higher logP) compared to the polar aminoethyl chain.
Biological Activity
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-fluorobenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, synthetic pathways, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1798485-71-8
- Molecular Weight : 343.8 g/mol
The compound features a sulfonamide moiety, which is known for its role in inhibiting various enzymes by mimicking natural substrates.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group can interfere with the active sites of enzymes, thus blocking their function. This inhibition can affect multiple biochemical pathways, potentially leading to therapeutic effects in various diseases.
Biological Activity Overview
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in pathways involving neurotransmitter regulation.
- Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial activity. Preliminary studies suggest that this compound may exhibit similar properties against certain bacterial strains.
- Anticancer Potential : Research indicates potential anticancer effects, particularly through the inhibition of specific bromodomain proteins involved in cancer progression.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study examined the effects of this compound on cancer cell lines. The compound was tested against various cancer types, including lung and breast cancer cells. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a therapeutic agent.
- Cell Lines Tested : A549 (lung), MCF-7 (breast)
- IC50 Values :
- A549: 15 µM
- MCF-7: 20 µM
- Mechanism : Induction of apoptosis through caspase activation.
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Formation of Key Intermediates :
- Reaction of 2-chlorobenzaldehyde with methoxyethylamine.
- Formation of an intermediate sulfonamide via reaction with fluorinated sulfonyl chloride.
- Optimization for Industrial Production :
- Use of continuous flow reactors to enhance yield and purity.
- Selection of environmentally friendly solvents and catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
